1-(2-Bromoethyl)-4-(trifluoromethyl)benzene

Regioisomer comparison Physical property differentiation Structure-activity relationship

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6), also known as 4-(Trifluoromethyl)phenethyl bromide, is a halogenated aromatic building block with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol. It is a colorless to pale yellow liquid at room temperature, with a predicted boiling point of 218.0±35.0 °C at 760 mmHg and a density of 1.499 g/mL at 25 °C.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
CAS No. 130365-87-6
Cat. No. B163321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
CAS130365-87-6
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCBr)C(F)(F)F
InChIInChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2
InChIKeyWTCVMJLGKMOROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6): Chemical Identity and Sourcing Baseline


1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6), also known as 4-(Trifluoromethyl)phenethyl bromide, is a halogenated aromatic building block with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol [1]. It is a colorless to pale yellow liquid at room temperature, with a predicted boiling point of 218.0±35.0 °C at 760 mmHg and a density of 1.499 g/mL at 25 °C . As a research chemical, it is commercially available with typical purities of 95-98% (HPLC/GC), supported by batch-specific certificates of analysis including NMR, HPLC, and GC data . The compound serves primarily as an electrophilic alkylating agent and a versatile intermediate for introducing the 4-(trifluoromethyl)phenethyl moiety into more complex molecular architectures via nucleophilic substitution and transition metal-catalyzed cross-coupling reactions .

Why 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene Cannot Be Generically Substituted


Substitution of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6) with closely related analogs, such as regioisomeric 2- or 3-trifluoromethyl variants or non-fluorinated 4-methylphenethyl bromides, is not scientifically valid without explicit re-validation of the synthetic sequence. The para-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) that modulates both the reactivity of the benzylic bromide in nucleophilic displacement reactions and the electronic properties of downstream coupling products [1]. The specific substitution pattern directly impacts the compound's physical properties: the 4-CF3 isomer exhibits a predicted boiling point of 218.0±35.0 °C and density of 1.499 g/mL at 25 °C, whereas the 2-CF3 isomer (CAS 94022-95-4) shows a lower predicted boiling point of 207.2±35.0 °C and identical density range, and the 1-bromoethyl branched isomer (CAS not specified) differs in both boiling point (215.5±35.0 °C) and vapor pressure . These differences in regiochemistry and steric environment translate to altered reaction kinetics, selectivity profiles, and purification requirements that necessitate compound-specific process optimization .

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene (CAS 130365-87-6)


Regioisomeric Differentiation: 4-CF3 vs. 2-CF3 vs. 3-CF3 Phenethyl Bromides

The para-substituted 1-(2-bromoethyl)-4-(trifluoromethyl)benzene exhibits a higher predicted boiling point (218.0±35.0 °C at 760 mmHg) compared to its ortho-substituted isomer, 1-(2-bromoethyl)-2-(trifluoromethyl)benzene (CAS 94022-95-4), which has a predicted boiling point of 207.2±35.0 °C . Both compounds share the same molecular formula and density (1.5±0.1 g/cm³), but the difference in boiling point reflects altered intermolecular interactions due to the position of the electron-withdrawing trifluoromethyl group. The 1-bromoethyl branched isomer, 1-(1-bromoethyl)-4-(trifluoromethyl)benzene, has a predicted boiling point of 215.5±35.0 °C, intermediate between the 4-CF3 and 2-CF3 linear isomers, and a distinct vapor pressure of 0.2±0.4 mmHg at 25°C .

Regioisomer comparison Physical property differentiation Structure-activity relationship

Substituent Electronic Effects: 4-CF3 vs. 4-CH3 Phenethyl Bromides

The trifluoromethyl group in 1-(2-bromoethyl)-4-(trifluoromethyl)benzene has a Hammett σp constant of +0.54, indicating a strong electron-withdrawing effect, compared to the electron-donating methyl group in 1-(2-bromoethyl)-4-methylbenzene (σp = -0.17) [1]. This electronic difference significantly alters the reactivity of the benzylic bromide: the electron-withdrawing CF3 group increases the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the electronic nature of the aryl group influences both oxidative addition rates and transmetalation steps, with electron-deficient aryl bromides generally undergoing faster oxidative addition compared to electron-rich analogs [2].

Hammett substituent constants Reactivity modulation Electron-withdrawing group

Commercial Purity Benchmarking: Vendor-Supplied Analytical Data

Commercial suppliers offer 1-(2-bromoethyl)-4-(trifluoromethyl)benzene at standardized purity levels with documented analytical characterization. Sigma-Aldrich lists the compound at 97% purity (CAS 130365-87-6) , while Bidepharm provides a standard purity of 95% with batch-specific quality control reports including NMR, HPLC, and GC data . Fluorochem supplies the compound with a purity specification of 95.0% . This level of characterization supports reproducible research applications where precise stoichiometry and impurity profiling are critical. In contrast, the ortho-substituted isomer 1-(2-bromoethyl)-2-(trifluoromethyl)benzene is listed by Aladdin Scientific at >98.0% (GC) , and the meta-substituted 3-CF3 isomer (CAS 1997-80-4) is also available at >98.0% (GC) , indicating that high purity is achievable across the regioisomeric series but requires isomer-specific sourcing.

Purity specification Quality control Batch consistency

Reactivity in Nucleophilic Substitution: Primary Benzylic Bromide vs. Secondary Alkyl Bromides

1-(2-Bromoethyl)-4-(trifluoromethyl)benzene contains a primary benzylic bromide, which is highly reactive toward SN2 nucleophilic substitution due to minimal steric hindrance at the reaction center. In contrast, the branched isomer 1-(1-bromoethyl)-4-(trifluoromethyl)benzene contains a secondary benzylic bromide, which exhibits reduced SN2 reactivity due to increased steric congestion around the electrophilic carbon [1]. The linear 2-bromoethyl chain also provides a flexible spacer that can adopt conformations minimizing steric clashes in subsequent transformations, a feature not shared by the more rigid 1-bromoethyl analog [2].

SN2 reactivity Steric hindrance Alkylation efficiency

Research and Industrial Application Scenarios for 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene


Medicinal Chemistry: Synthesis of Trifluoromethylated Drug Candidates and Pharmacophores

The compound serves as a key electrophilic building block for introducing the 4-(trifluoromethyl)phenethyl moiety into drug-like molecules. The electron-withdrawing CF3 group (σp = +0.54) enhances metabolic stability and modulates lipophilicity, while the primary bromide enables efficient alkylation of nitrogen, oxygen, and sulfur nucleophiles [1]. In structure-activity relationship (SAR) studies, the para-CF3 substitution pattern provides distinct physicochemical properties compared to ortho- or meta-isomers, allowing medicinal chemists to fine-tune target engagement and ADME profiles [2].

Agrochemical Intermediate: Precursor for Fluorinated Pesticides and Herbicides

The compound is employed as an intermediate in the synthesis of fluorinated agrochemicals, where the trifluoromethyl group confers enhanced bioavailability, environmental stability, and target specificity [1]. The linear 2-bromoethyl chain provides a reactive handle for coupling with heterocyclic cores via SN2 alkylation or transition metal-catalyzed cross-coupling, enabling the construction of complex active ingredients [2]. Commercial availability at 95-97% purity with batch-specific analytical documentation supports process development and scale-up activities [3].

Materials Science: Functional Monomer for Fluorinated Polymers and Liquid Crystals

The compound can be utilized as a functional monomer or chain-end modifier in the synthesis of fluorinated polymers and advanced materials. The trifluoromethyl group imparts desirable properties such as low surface energy, high thermal stability, and unique dielectric characteristics, which are critical for applications in coatings, membranes, and electronic materials [1]. The benzylic bromide serves as an initiation site for controlled radical polymerization or as a reactive group for post-polymerization functionalization [2]. Patents describe the use of 4-trifluoromethylbenzene derivatives in liquid-crystal mixtures, where the specific substitution pattern influences nematic phase behavior and dielectric anisotropy [3].

Chemical Biology: Probe Synthesis and Bioconjugation

In chemical biology, the compound is employed to synthesize trifluoromethylated probes for investigating biological systems. The CF3 group serves as a sensitive ¹⁹F NMR reporter, enabling real-time monitoring of probe distribution and metabolism without background interference from endogenous fluorine-containing compounds [1]. The primary bromide facilitates efficient conjugation to biomolecules such as peptides, oligonucleotides, or small-molecule ligands under mild conditions, preserving biological activity [2].

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